molecular formula C18H23BrClNO3 B593658 25B-NB4OMe (hydrochloride)

25B-NB4OMe (hydrochloride)

Cat. No.: B593658
M. Wt: 416.7 g/mol
InChI Key: NSOWPQJRJBOZQN-UHFFFAOYSA-N
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Description

25B-NB4OMe (hydrochloride) is a synthetic compound that belongs to the phenethylamine class of chemicals. It is structurally categorized as a phenethylamine and is known for its potent hallucinogenic properties. The compound is primarily used as an analytical reference standard in research and forensic applications .

Mechanism of Action

Target of Action

25B-NB4OMe, also known as NBOMe-2C-B, is a derivative of the phenethylamine psychedelic 2C-B . The primary target of 25B-NB4OMe is the serotonin 5-HT2A receptor . This receptor is a part of the serotonin system, which plays a key role in regulating mood, cognition, and perception .

Mode of Action

25B-NB4OMe acts as a potent full agonist for the 5-HT2A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 25B-NB4OMe binds to the 5-HT2A receptor, activating it and leading to a series of events in the cell that results in a response . The activation of these receptors by 25B-NBOMe results in significant behavioral toxicity that provokes hallucinogenic and stimulant effects, even in low dosages .

Biochemical Pathways

The activation of the 5-HT2A receptor by 25B-NB4OMe can lead to various downstream effects. One of the key pathways affected is the serotonin pathway, which can lead to altered perception and mood . Additionally, 25B-NB4OMe may also affect the dopamine system, potentially contributing to its rewarding and reinforcing properties .

Pharmacokinetics

It is known that the duration of effects lasts about 3-10 hours . The parent compound is rapidly cleared from the blood when used in tracer doses .

Result of Action

The activation of the 5-HT2A receptor by 25B-NB4OMe leads to a range of effects. These include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis . In severe cases, it can lead to rhabdomyolysis, disseminated intravascular coagulation, hypoglycemia, metabolic acidosis, and multiorgan failure .

Action Environment

The action of 25B-NB4OMe can be influenced by various environmental factors. For instance, the presence of other substances in the body can potentially interact with 25B-NB4OMe, altering its effects. Additionally, individual factors such as the user’s health status, genetic makeup, and tolerance can also influence the drug’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25B-NB4OMe (hydrochloride) involves several steps, starting with the preparation of the precursor 2C-B. The precursor is then subjected to a series of chemical reactions to introduce the N-(4-methoxybenzyl) group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of 25B-NB4OMe (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in specialized facilities equipped with advanced analytical and purification techniques .

Chemical Reactions Analysis

Types of Reactions

25B-NB4OMe (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted phenethylamines .

Scientific Research Applications

25B-NB4OMe (hydrochloride) has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

25B-NB4OMe (hydrochloride) is unique due to its specific substitution pattern and high potency as a 5-HT2A receptor agonist. This makes it a valuable tool for research in neuropharmacology and analytical chemistry .

Biological Activity

25B-NB4OMe (hydrochloride), a derivative of the phenethylamine class, is part of the NBOMe family of compounds, which are known for their potent psychoactive effects. This compound is particularly notable for its high affinity for serotonin receptors, especially the 5-HT2A receptor, which plays a significant role in its biological activity. This article explores the biological activity of 25B-NB4OMe, including its pharmacodynamics, metabolism, and associated research findings.

Chemical Structure and Properties

25B-NB4OMe is chemically characterized as 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine. Its structure allows it to interact effectively with serotonin receptors, leading to its psychoactive properties. The compound is a hydrochloride salt, which enhances its solubility and stability in biological systems.

The primary mechanism of action for 25B-NB4OMe involves its role as a full agonist at the 5-HT2A receptor. This receptor is implicated in various neurological processes, including mood regulation and perception. The binding affinity of 25B-NB4OMe to the 5-HT2A receptor has been documented with a pK_i value indicating strong receptor interaction .

Pharmacokinetics and Metabolism

Research into the metabolism of related compounds suggests that 25B-NB4OMe undergoes extensive hepatic metabolism. It is likely metabolized by various cytochrome P450 enzymes, including CYP1A1, CYP1A2, and CYP3A4, leading to multiple metabolites. These metabolic pathways are crucial for understanding both the efficacy and potential toxicity of the compound .

Table 1: Summary of Metabolic Pathways

EnzymeRole in Metabolism
CYP1A1Hydroxylation
CYP1A2O-demethylation
CYP3A4Glucuronidation
UGT2B7Sulfation

Biological Effects

The biological effects of 25B-NB4OMe have been studied primarily through in vitro assays. It has been shown to induce cytotoxicity in neuronal cell lines such as SH-SY5Y and PC12, suggesting potential neurotoxic effects at certain concentrations . Additionally, studies have indicated that it can alter cellular signaling pathways, specifically involving the MAPK/ERK cascade and Akt/PKB signaling pathways .

Case Study: Neurotoxicity Assessment

In a study evaluating the neurotoxic effects of various NBOMe compounds, including 25B-NB4OMe, researchers found that exposure led to significant reductions in cell viability compared to controls. The study concluded that while these compounds exhibit potent psychoactive properties, they also pose risks for neurotoxicity .

Safety and Toxicological Concerns

Given its high potency and psychoactive effects, safety assessments are critical for compounds like 25B-NB4OMe. Toxicological studies indicate that while acute toxicity levels remain under investigation, there is a potential for severe adverse effects with misuse or high doses. The compound's classification as a controlled substance in several countries underscores these concerns .

Properties

IUPAC Name

2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOWPQJRJBOZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2OC)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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